molecular formula C24H20ClN3O2S2 B12028279 (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-46-5

(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12028279
CAS No.: 623940-46-5
M. Wt: 482.0 g/mol
InChI Key: ZDBCUDWVRHAXEZ-BKUYFWCQSA-N
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Description

The compound (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a tetrahydrofuran moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring by reacting hydrazine with an appropriate diketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction using a chlorobenzene derivative.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by reacting a thiourea derivative with a suitable aldehyde or ketone.

    Coupling of the Pyrazole and Thiazolidinone Rings: The pyrazole and thiazolidinone rings are coupled together using a methylene bridge, typically through a condensation reaction.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is introduced in the final step through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar molecules and for developing new synthetic methodologies.

Biology

In biology, the compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound is explored for its potential use as a drug candidate. Its unique structure allows it to interact with various molecular targets, making it a promising candidate for drug development.

Industry

In industry, the compound is used as an intermediate in the synthesis of other complex molecules. Its unique reactivity makes it valuable for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the targets of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of structural features, which confer unique reactivity and biological activity

Properties

CAS No.

623940-46-5

Molecular Formula

C24H20ClN3O2S2

Molecular Weight

482.0 g/mol

IUPAC Name

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20ClN3O2S2/c25-18-10-8-16(9-11-18)22-17(14-28(26-22)19-5-2-1-3-6-19)13-21-23(29)27(24(31)32-21)15-20-7-4-12-30-20/h1-3,5-6,8-11,13-14,20H,4,7,12,15H2/b21-13-

InChI Key

ZDBCUDWVRHAXEZ-BKUYFWCQSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC2=S

Origin of Product

United States

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